

Synthesis and Characterization of 3-(1H-benzimidazol-1-yl)propanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-(1H-benzimidazol-1-yl)propanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **3-(1H-benzimidazol-1-yl)propanenitrile**, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, purification methods, and comprehensive characterization data.

Synthesis

The synthesis of **3-(1H-benzimidazol-1-yl)propanenitrile** is typically achieved through an aza-Michael addition reaction between benzimidazole and acrylonitrile. This reaction is a well-established method for forming a carbon-nitrogen bond.^[1] Various catalytic systems and reaction conditions have been explored to optimize this transformation, including the use of basic catalysts and microwave irradiation to enhance reaction rates and yields.^[1]

Experimental Protocol: Aza-Michael Addition

This protocol outlines a general and effective method for the synthesis of **3-(1H-benzimidazol-1-yl)propanenitrile**.

Materials:

- Benzimidazole
- Acrylonitrile
- Potassium carbonate (anhydrous)
- Ethanol
- Ethyl acetate
- Hexane
- Distilled water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Rotary evaporator
- Apparatus for filtration
- Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

- In a round-bottom flask, dissolve benzimidazole (1 equivalent) in ethanol.
- To this solution, add anhydrous potassium carbonate (1.2 equivalents) as a catalyst.
- Add acrylonitrile (1.5 equivalents) dropwise to the reaction mixture at room temperature with vigorous stirring.
- After the addition is complete, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane solvent system.

- Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash it with a small amount of ethanol.
- Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **3-(1H-benzimidazol-1-yl)propanenitrile** as a solid.

Characterization

The synthesized **3-(1H-benzimidazol-1-yl)propanenitrile** is characterized using various spectroscopic techniques to confirm its structure and purity. These methods include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₉ N ₃
Molecular Weight	171.20 g/mol
Appearance	Solid
CAS Number	4414-84-0

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-(1H-benzimidazol-1-yl)propanenitrile**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~2250	C≡N (nitrile) stretching
~3050-3150	Aromatic C-H stretching
~2850-2950	Aliphatic C-H stretching
~1610	C=N and C=C stretching

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.2	s	1H	N-CH-N (Benzimidazole C2-H)
~7.7	m	2H	Aromatic C-H (Benzimidazole)
~7.3	m	2H	Aromatic C-H (Benzimidazole)
~4.7	t	2H	N-CH ₂
~3.1	t	2H	CH ₂ -CN

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Solvent: DMSO-d₆)

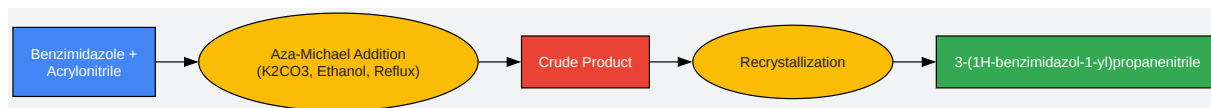
Chemical Shift (δ , ppm)	Assignment
~144	N-CH-N (Benzimidazole C2)
~143	Quaternary Aromatic C (Benzimidazole)
~134	Quaternary Aromatic C (Benzimidazole)
~123	Aromatic C-H (Benzimidazole)
~122	Aromatic C-H (Benzimidazole)
~119	Aromatic C-H (Benzimidazole)
~117	C \equiv N (nitrile)
~110	Aromatic C-H (Benzimidazole)
~40	N-CH ₂
~18	CH ₂ -CN

Table 4: Mass Spectrometry (MS) Data

m/z Value	Assignment
172.08	[M+H] ⁺ (Calculated for C ₁₀ H ₁₀ N ₃ ⁺ : 172.09)
171.08	[M] ⁺ (Calculated for C ₁₀ H ₉ N ₃ : 171.08)

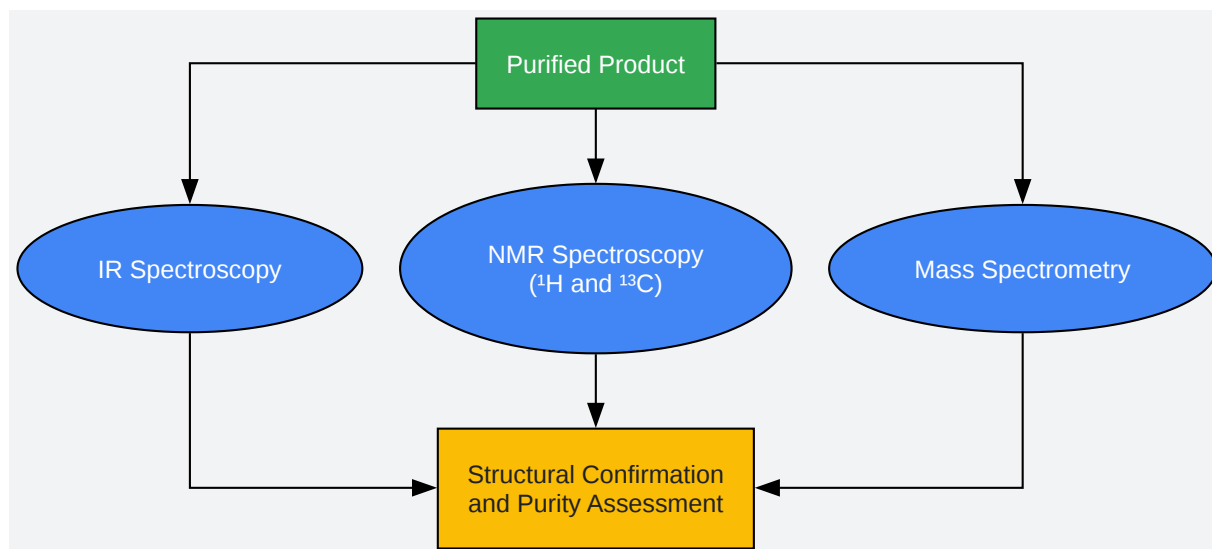
Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for **3-(1H-benzimidazol-1-yl)propanenitrile**.



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Caption: Synthetic workflow for **3-(1H-benzimidazol-1-yl)propanenitrile**.



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Caption: Characterization workflow for the synthesized product.

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References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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